molecular formula C27H32O15 B1678166 Neoeriocitrin CAS No. 13241-32-2

Neoeriocitrin

Cat. No. B1678166
CAS RN: 13241-32-2
M. Wt: 596.5 g/mol
InChI Key: OBKKEZLIABHSGY-DOYQYKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07696229B2

Procedure details

Into a 250 mL 3-necked round bottom flask was placed a solution of 3,4-dihydro-2H-benzo[b][1,4]oxazine (4.8 g, 35.51 mmol) in tetrahydrofuran (50 mL). To the above was added NaH (2.3 g, 57.50 mmol) in several batches, while cooling to a temperature of 0-5° C. The mixture was stirred for 30 minutes at 0-5° C. To the above was added iodomethane (9.0 g, 63.41 mmol) dropwise with stirring, white cooling to a temperature of 0-5° C. The resulting solution was allowed to react, with stirring, overnight while the temperature was maintained at room temperature. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:2). A filtration was performed. The filtrate was concentrated by evaporation under vacuum using a rotary evaporator. The residue was purified by eluting through a column with a 1:100 ethyl acetate/petroleum ether solvent system. This resulted in 3.0 g (50%) of 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine as yellow oil.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][NH:4][C:3]2[CH:7]=[CH:8][CH:9]=[CH:10][C:2]1=2.[H-].[Na+].I[CH3:14]>O1CCCC1>[CH3:14][N:4]1[CH2:5][CH2:6][O:1][C:2]2[CH:10]=[CH:9][CH:8]=[CH:7][C:3]1=2 |f:1.2|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
O1C2=C(NCC1)C=CC=C2
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
9 g
Type
reactant
Smiles
IC
Step Four
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes at 0-5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250 mL 3-necked round bottom flask was placed
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
white cooling to a temperature of 0-5° C
CUSTOM
Type
CUSTOM
Details
to react
STIRRING
Type
STIRRING
Details
with stirring, overnight while the temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at room temperature
FILTRATION
Type
FILTRATION
Details
A filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
by eluting through a column with a 1:100 ethyl acetate/petroleum ether solvent system
CUSTOM
Type
CUSTOM
Details
This resulted in 3.0 g (50%) of 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine as yellow oil

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CN1C2=C(OCC1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07696229B2

Procedure details

Into a 250 mL 3-necked round bottom flask was placed a solution of 3,4-dihydro-2H-benzo[b][1,4]oxazine (4.8 g, 35.51 mmol) in tetrahydrofuran (50 mL). To the above was added NaH (2.3 g, 57.50 mmol) in several batches, while cooling to a temperature of 0-5° C. The mixture was stirred for 30 minutes at 0-5° C. To the above was added iodomethane (9.0 g, 63.41 mmol) dropwise with stirring, white cooling to a temperature of 0-5° C. The resulting solution was allowed to react, with stirring, overnight while the temperature was maintained at room temperature. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:2). A filtration was performed. The filtrate was concentrated by evaporation under vacuum using a rotary evaporator. The residue was purified by eluting through a column with a 1:100 ethyl acetate/petroleum ether solvent system. This resulted in 3.0 g (50%) of 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine as yellow oil.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][NH:4][C:3]2[CH:7]=[CH:8][CH:9]=[CH:10][C:2]1=2.[H-].[Na+].I[CH3:14]>O1CCCC1>[CH3:14][N:4]1[CH2:5][CH2:6][O:1][C:2]2[CH:10]=[CH:9][CH:8]=[CH:7][C:3]1=2 |f:1.2|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
O1C2=C(NCC1)C=CC=C2
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
9 g
Type
reactant
Smiles
IC
Step Four
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes at 0-5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250 mL 3-necked round bottom flask was placed
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
white cooling to a temperature of 0-5° C
CUSTOM
Type
CUSTOM
Details
to react
STIRRING
Type
STIRRING
Details
with stirring, overnight while the temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at room temperature
FILTRATION
Type
FILTRATION
Details
A filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
by eluting through a column with a 1:100 ethyl acetate/petroleum ether solvent system
CUSTOM
Type
CUSTOM
Details
This resulted in 3.0 g (50%) of 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine as yellow oil

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CN1C2=C(OCC1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.